2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.19607403 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrrolo[2,3-b]quinoxaline family, known for its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Antioxidant Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant antioxidant properties. For instance, a related compound demonstrated a high radical scavenging activity against hydroxyl radicals with an overall rate constant of 8.56×108M−1s−1 in specific media . This suggests that the compound may effectively mitigate oxidative stress in biological systems.
2. Anticancer Activity
Pyrrolo[2,3-b]quinoxaline derivatives have shown promising anticancer activities across various cancer cell lines. For example, compounds within this family have been evaluated for their cytotoxic effects on melanoma and other cancer types. The best-performing derivatives displayed EC50 values in the low micromolar range, indicating potent growth inhibition of cancer cells . Mechanistic studies revealed that these compounds can induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as therapeutic agents .
3. Antibacterial Activity
Research has also pointed to the antibacterial properties of pyrrolo[2,3-b]quinoxaline derivatives. These compounds have been tested against several bacterial strains and have demonstrated effective inhibition of bacterial growth. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival .
4. Anti-inflammatory Activity
In addition to their antioxidant and anticancer properties, pyrrolo[2,3-b]quinoxaline derivatives exhibit anti-inflammatory effects. They can modulate inflammatory pathways and reduce cytokine production in various cell types, making them potential candidates for treating inflammatory diseases .
Case Studies
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-[(E)-(2-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-15-8-3-4-9-16(15)14-26-29-21(24)19(23(30)25-12-7-13-31-2)20-22(29)28-18-11-6-5-10-17(18)27-20/h3-6,8-11,14H,7,12-13,24H2,1-2H3,(H,25,30)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REORDDBMFJHGHE-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.